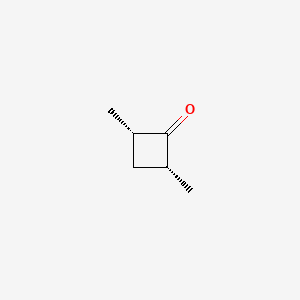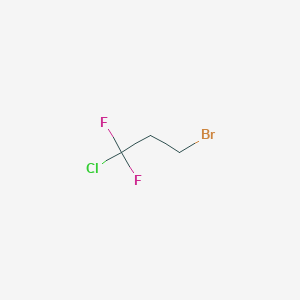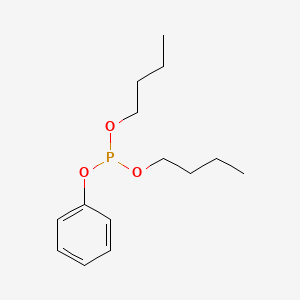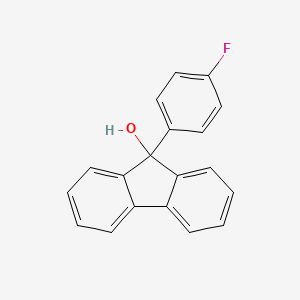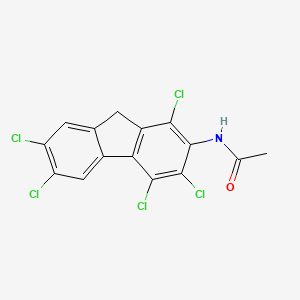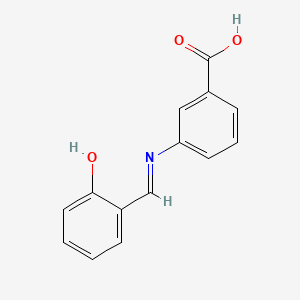
N-Salicylidene-m-aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Salicylidene-m-aminobenzoic acid is a Schiff base compound formed by the condensation reaction between salicylaldehyde and m-aminobenzoic acid. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their versatility in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Salicylidene-m-aminobenzoic acid is synthesized through a condensation reaction between salicylaldehyde and m-aminobenzoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Salicylidene-m-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amine and aldehyde.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-Salicylidene-m-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Employed in the synthesis of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-Salicylidene-m-aminobenzoic acid involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base structure allows for coordination with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-Salicylidene-o-aminobenzoic acid
- N-Salicylidene-p-aminobenzoic acid
- N-Salicylidene-2-hydroxyaniline
Uniqueness
N-Salicylidene-m-aminobenzoic acid is unique due to its specific structural configuration, which influences its reactivity and biological activity. The position of the amino group on the benzene ring (meta position) differentiates it from other similar compounds and affects its chemical and biological properties .
Properties
CAS No. |
841-12-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H11NO3/c16-13-7-2-1-4-11(13)9-15-12-6-3-5-10(8-12)14(17)18/h1-9,16H,(H,17,18) |
InChI Key |
MKFCCDWJBYFGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


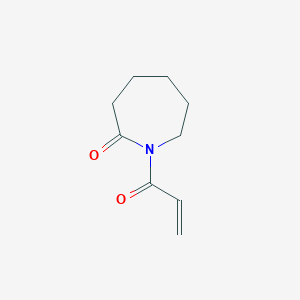
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
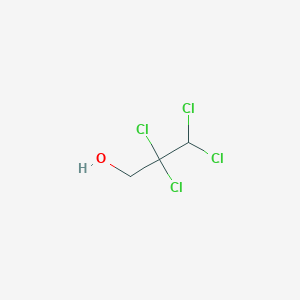
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)

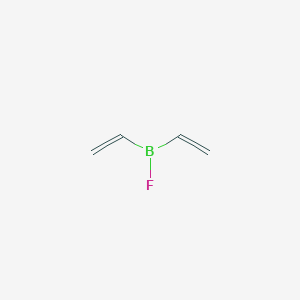
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

